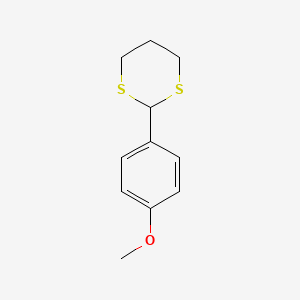

2-(4-Methoxyphenyl)-1,3-dithiane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS2/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEZXIFHJBJBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2SCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179331 | |

| Record name | m-Dithiane, 2-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24588-72-5 | |

| Record name | 2-(4-Methoxyphenyl)-1,3-dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24588-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Dithiane, 2-(p-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024588725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Dithiane, 2-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methoxyphenyl 1,3 Dithiane and Its Derivatives

Direct Thioacetalization from Aromatic Aldehydes and 1,3-Propanedithiol (B87085)

The most common method for preparing 2-(4-methoxyphenyl)-1,3-dithiane involves the condensation of 4-methoxybenzaldehyde (B44291) with 1,3-propanedithiol. organic-chemistry.org This reaction is typically catalyzed by an acid, which activates the aldehyde carbonyl group towards nucleophilic attack by the sulfur atoms of the dithiol. organic-chemistry.org

Brønsted Acid Catalysis (e.g., p-Toluenesulfonic Acid)

Brønsted acids, such as p-toluenesulfonic acid (p-TSA), are effective catalysts for the thioacetalization of aldehydes. A procedure involving a catalytic amount of p-toluenesulfonic acid and silica (B1680970) gel has been developed, offering a versatile method with short reaction times and excellent yields. organic-chemistry.org In a typical reaction, the aldehyde and 1,3-propanedithiol are mixed in the presence of the catalyst, often with azeotropic removal of water to drive the equilibrium towards the product. This method is advantageous due to the low cost and ready availability of the catalyst. For instance, di(4-methoxyphenyl)iodonium tosylate has been synthesized in high yields using tosic acid. diva-portal.org

Lewis Acid Catalysis (e.g., Yttrium Triflate, Copper Bis(dodecyl sulfate), Hafnium Trifluoromethanesulfonate)

A diverse range of Lewis acids has been shown to catalyze the formation of 1,3-dithianes with high efficiency. organic-chemistry.org These catalysts offer mild reaction conditions and can exhibit high chemoselectivity.

Yttrium Triflate: This catalyst has been successfully used for the conversion of carbonyl compounds to their corresponding dithiane derivatives. organic-chemistry.org It is particularly noted for its ability to achieve highly chemoselective protection of aldehydes. organic-chemistry.org

Copper Bis(dodecyl sulfate) [Cu(DS)2]: This Lewis acid-surfactant combined catalyst is efficient and reusable for the thioacetalization of carbonyl compounds in water at room temperature. organic-chemistry.org This method is notable for its high chemoselectivity, operational simplicity, and the absence of organic solvents. organic-chemistry.org

Hafnium Trifluoromethanesulfonate (B1224126) [Hf(OTf)4]: A catalytic amount of hafnium trifluoromethanesulfonate effectively converts various carbonyl compounds, including aromatic aldehydes, into their corresponding thioacetals in high yields. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a variety of sensitive functional groups. organic-chemistry.org

| Catalyst | Key Features |

| Yttrium Triflate | High chemoselectivity for aldehydes. |

| Copper Bis(dodecyl sulfate) | Reusable, operates in water, high yields. |

| Hafnium Trifluoromethanesulfonate | Mild conditions, tolerates sensitive functional groups. |

Solid-State and Solvent-Free Methodologies

In a move towards more environmentally friendly synthetic protocols, solid-state and solvent-free methods for thioacetalization have been developed. These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures.

Perchloric acid adsorbed on silica gel (HClO4-SiO2): This has been identified as a highly efficient and reusable catalyst for the formation of 1,3-dithianes under solvent-free conditions at room temperature. organic-chemistry.org

Tungstophosphoric acid (H3PW12O40): This has proven to be an effective and highly selective catalyst for the thioacetalization of aldehydes and ketones in the absence of a solvent, resulting in excellent yields. organic-chemistry.org

Tungstate sulfuric acid: This novel, environmentally benign catalyst has been used for the thioacetalization of aliphatic and aromatic carbonyl compounds under solvent-free conditions, affording 1,3-dithianes in excellent yields with short reaction times. researchgate.net

Iodine-Catalyzed Thioacetalization

Iodine has emerged as a mild and efficient catalyst for the protection of aldehydes and ketones as their thioacetals. organic-chemistry.org This method is also applicable to the transthioacetalization of various acetals. The use of iodine as a catalyst offers the advantages of mild reaction conditions and broad applicability. organic-chemistry.org

Chemo- and Regioselective Synthesis Strategies

The selective protection of one functional group in the presence of another is a critical aspect of complex molecule synthesis. The thioacetalization reaction can be controlled to achieve high levels of chemo- and regioselectivity.

Selective Protection of Aldehydes over Ketones

A significant advantage of many thioacetalization methods is the ability to selectively protect aldehydes in the presence of ketones. This chemoselectivity is often attributed to the greater steric hindrance around the ketone carbonyl group compared to the aldehyde.

Yttrium triflate and praseodymium triflate are efficient and recyclable catalysts for the chemoselective protection of aldehydes. organic-chemistry.org

A non-thiolic, odorless 1,3-propanedithiol equivalent, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione , has been used in acid-promoted thioacetalization under solvent-free conditions. The relatively slow reaction rate with aromatic ketones allows for the chemoselective protection of aldehydes. organic-chemistry.org

With tungstate sulfuric acid as a catalyst, benzaldehyde (B42025) was exclusively protected, while acetophenone (B1666503) remained unreacted, demonstrating high chemoselectivity. researchgate.net

| Catalyst/Reagent | Selectivity |

| Yttrium Triflate | Aldehydes over ketones |

| Praseodymium Triflate | Aldehydes over ketones |

| 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | Aldehydes over aromatic ketones |

| Tungstate Sulfuric Acid | Benzaldehyde over acetophenone |

Palladium-Based Catalysts for C-H Arylation

A key breakthrough in this area is the palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes. nih.govnih.gov This method functions as an umpolung, or reversed-polarity, approach for the synthesis of diaryl ketones. nih.govnih.gov The process involves the in-situ generation of acyl anion equivalents from the dithiane, which then undergo catalytic arylation. nih.govnih.gov

Initial optimization studies focused on bidentate phosphine (B1218219) ligands to prevent potential sulfur poisoning of the palladium catalyst. acs.org Ligands such as dppf and DPEPhos showed some success, but the development of a more robust system was necessary. brynmawr.edu An optimized set of conditions was established using a combination of palladium(II) acetate (B1210297) (Pd(OAc)₂) and NiXantphos as the ligand in cyclopentyl methyl ether (CPME) as the solvent, with potassium tert-butoxide (KOtBu) as the base. acs.orgbrynmawr.edu This system proved effective for the cross-coupling of a variety of 2-aryl-1,3-dithianes with aryl bromides, affording 2,2-diaryl-1,3-dithianes in moderate to good yields. acs.orgbrynmawr.edu

Further refinement led to a highly efficient system using a Pd(NiXantphos)-based catalyst with a sodium or lithium bis(trimethylsilyl)amide base (NaN(SiMe₃)₂ or LiN(SiMe₃)₂). nih.govnih.gov This catalyst system enables the cross-coupling to proceed under mild conditions, typically at room temperature for two hours, achieving yields as high as 96%. nih.govnih.gov The resulting 2,2-diaryl-1,3-dithianes can then be hydrolyzed to form diaryl ketones. nih.gov This palladium-catalyzed approach provides a practical and unique route to diaryl ketones and diarylmethanes. brynmawr.edu

| Catalyst System | Base | Solvent | Conditions | Outcome | Reference |

| [PdCl(allyl)]₂ / NiXanthphos | NaN(SiMe₃)₂ | THF | Room temp, 2 h | High yields (up to 96%) of 2,2-diaryl-1,3-dithianes. | nih.govnih.gov |

| Pd(OAc)₂ / NiXantphos | KOtBu | CPME | 80 °C, 24-48 h | Moderate to good yields of a range of 2,2-diaryl-1,3-dithianes. | acs.orgbrynmawr.edu |

| Pd(OAc)₂ / Various Phosphines | LiHMDS | THF | 60 °C | Dppf and DPEPhos showed some reactivity, but dppe and dppp (B1165662) did not. | brynmawr.edu |

Alternative Synthetic Routes to 2-Aryl-1,3-dithianes

Beyond direct arylation, alternative methods provide access to the core dithiane structure and its derivatives, offering flexibility for constructing complex molecular architectures.

Double Conjugate Addition Approaches to β-Carbonyl Dithianes

A highly efficient method for synthesizing β-carbonyl 1,3-dithianes is through the double conjugate addition of 1,3-propanedithiol to propargylic carbonyl compounds. acs.orgnih.govresearchgate.net This base-mediated reaction is scalable and works with a variety of silylated propargylic aldehydes and ketones. acs.orgnih.gov The process involves two consecutive Michael additions to the activated acetylene, creating a protected 1,3-dicarbonyl system. researchgate.netnih.gov

The choice of base and solvent is critical for optimizing yields. While sodium methoxide (B1231860) can be used, basic alumina (B75360) in THF has been shown to be particularly effective, providing high yields for substrates like triethylsilyl- and t-butyldimethylsilyl-substituted aldehydes. nih.gov This method is valuable for creating differentiated 1,3-dicarbonyl systems that are useful intermediates in the synthesis of natural products. researchgate.netnih.gov

| Substrate Type | Base | Conditions | Outcome | Reference |

| Propargylic Aldehydes & Ketones | NaOMe | - | Efficient formation of β-carbonyl dithianes. | nih.govnih.gov |

| Silylated Propargylic Aldehydes | Basic Alumina (10 eq.) | THF, Room Temp, 1M | Optimal yields (78-81%) for certain substrates. | acs.orgnih.gov |

| Propargylic Esters | NaOMe | - | Forms protected 1,3-dicarbonyl systems. | researchgate.netnih.gov |

Synthesis via 2-Chloro-1,3-dithiane (B1253039) Intermediates

The use of 2-chloro-1,3-dithiane as a synthon offers a non-thiolic, odorless route to 1,3-dithianes. rsc.orgorganic-chemistry.org This intermediate can react with various nucleophiles to introduce the dithiane moiety. acs.org

One notable application is an alcohol-mediated dithioacetalization process. rsc.org This method allows for the direct synthesis of Markovnikov-selective 1,3-dithianes from unactivated alkynes and 2-chloro-1,3-dithiane. rsc.org The reaction proceeds under mild conditions and provides good to excellent yields with high selectivity. rsc.org Additionally, a catalytic dithioacetalization of aldehydes using 2-chloro-1,3-dithiane can be achieved in the presence of an iron catalyst, representing another mild and highly efficient route to 1,3-dithianes. organic-chemistry.org

Scale-Up and Green Chemistry Considerations in Dithiane Synthesis

As the applications of dithiane-containing compounds expand, the need for scalable and environmentally sustainable synthetic methods becomes paramount. Green chemistry principles focus on waste prevention, atom economy, use of safer solvents, and catalytic processes. nih.gov

The palladium-catalyzed C-H arylation of 2-aryl-1,3-dithianes has been developed into a one-pot procedure that is suitable for rapid and large-scale synthesis, demonstrating a key green chemistry principle by reducing purification steps and solvent waste. nih.govnih.gov For instance, the synthesis of the drug fenofibrate (B1672516) was achieved on a 10.0 mmol scale in 86% yield using this one-pot method. nih.gov The development of these catalytic routes is inherently greener than stoichiometric methods, and they are designed to be more atom-economical. acs.orgbrynmawr.edu

Solvent choice is another critical factor. The push to replace solvents like N,N-dimethylformamide (DMF) with greener alternatives such as ethyl acetate (EtOAc) is a significant trend. unibo.it Furthermore, performing reactions under solvent-free conditions, as demonstrated with certain thioacetalization procedures, represents an ideal scenario in green synthesis. organic-chemistry.org The use of water as a solvent, catalyzed by surfactants, also offers a green and efficient alternative for dithiane formation. organic-chemistry.org The development of reusable catalysts, such as praseodymium triflate or silica gel-adsorbed perchloric acid, further enhances the green credentials of these synthetic routes by simplifying purification and reducing waste. organic-chemistry.org

Reactivity and Fundamental Transformations of 2 4 Methoxyphenyl 1,3 Dithiane

Anion Generation and Stability at the C2-Position

The generation of a stable carbanion at the C2 position of the 1,3-dithiane (B146892) ring is the pivotal step that unlocks its synthetic utility. The stability of this anion is influenced by several factors, including the deprotonating agent, the substituent at the C2 position, and the reaction conditions.

The most common method for generating the C2 anion of 1,3-dithianes is through deprotonation using a strong base. nih.gov Organolithium reagents, particularly n-butyllithium (n-BuLi), are highly effective for this transformation. nih.govresearchgate.netyoutube.com The protons at the C2 position of the 1,3-dithiane ring are significantly more acidic than typical methylene (B1212753) protons due to the electron-withdrawing nature of the adjacent sulfur atoms. youtube.com

The reaction involves treating a solution of 2-(4-methoxyphenyl)-1,3-dithiane with one equivalent of n-BuLi, typically in an aprotic ethereal solvent like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net This acid-base reaction proceeds readily to form the 2-lithio-2-(4-methoxyphenyl)-1,3-dithiane intermediate, which serves as a powerful nucleophile in subsequent reactions. youtube.com The resulting lithiated species is essentially a "masked" acyl anion. jk-sci.com The general process for the deprotonation of a 2-substituted-1,3-dithiane is shown below.

Reaction Scheme: Deprotonation of a 2-Aryl-1,3-dithiane

The formation of the anion is often conducted at low temperatures, such as -20 °C, to ensure the stability of the resulting organolithium species. researchgate.net The generated carbanion is a key intermediate in the renowned Corey-Seebach reaction. nih.govresearchgate.net

The substituent at the C2 position plays a crucial role in modulating the acidity of the C-H bond and stabilizing the resulting carbanion. In this compound, the aryl group significantly influences anion stability. The phenyl ring itself can stabilize the adjacent negative charge through resonance and inductive effects.

The choice of solvent and the reaction temperature are critical parameters for the successful generation and subsequent reaction of the 2-lithio-1,3-dithiane anion.

Solvent Systems: Anhydrous tetrahydrofuran (THF) is the most commonly employed solvent for the deprotonation of 1,3-dithianes. researchgate.net Its ethereal oxygen atoms can coordinate to the lithium cation, which helps to solvate the organolithium species and can increase the reactivity of the base. uniurb.it The use of additives like hexamethylphosphoramide (B148902) (HMPA) can further enhance the reactivity of the anion by breaking up organolithium aggregates, though this is often not necessary for simple alkylations. organic-chemistry.orguniurb.it

Temperature: Low temperatures are crucial for controlling the reaction and maintaining the stability of the generated anion. researchgate.net Deprotonation is typically carried out at temperatures ranging from -78 °C to -20 °C. researchgate.net Solutions of 2-lithio-1,3-dithiane in THF have been found to be stable for extended periods (weeks) when stored at -20 °C. researchgate.net At higher temperatures, the organolithium reagent can react with the THF solvent itself, leading to decomposition. uniurb.it Precise temperature control is also vital for achieving selectivity in reactions with certain electrophiles.

Table 1: Conditions for Anion Generation of 2-Aryl-1,3-dithianes

| Dithiane Derivative | Base | Solvent | Temperature (°C) | Stability Notes |

|---|---|---|---|---|

| 2-Phenyl-1,3-dithiane (B1581651) | n-Butyllithium | THF/Hexane | Room Temp | Reacts smoothly with electrophiles. organic-chemistry.orgorganic-chemistry.org |

Nucleophilic Additions and Substitutions (Corey-Seebach Reaction)

Once generated, the 2-lithio-2-(4-methoxyphenyl)-1,3-dithiane anion acts as a potent nucleophile, participating in a variety of carbon-carbon bond-forming reactions. This sequence—deprotonation followed by reaction with an electrophile—is known as the Corey-Seebach reaction. nih.govwikipedia.org This methodology provides a powerful route for synthesizing ketones, α-hydroxy ketones, and other valuable structures. jk-sci.comwikipedia.org

A primary application of the lithiated dithiane is its reaction with alkylating agents to form new carbon-carbon bonds. This is typically achieved through an SN2 reaction mechanism.

Alkyl Halides: The anion readily reacts with primary alkyl halides (e.g., iodides, bromides) to yield the corresponding 2-alkyl-2-(4-methoxyphenyl)-1,3-dithiane. youtube.comjk-sci.comwikipedia.org This step effectively couples the acyl anion equivalent with an alkyl electrophile. Subsequent hydrolysis of the dithiane group unmasks the carbonyl, yielding a ketone. youtube.com

Sulfonates: In cases where alkyl halides are less reactive or prone to elimination, arenesulfonates (such as benzenesulfonates or tosylates) of primary alcohols serve as excellent electrophiles. organic-chemistry.org The lithio derivatives of 2-phenyl-1,3-dithiane react efficiently with these sulfonates at room temperature to give the 2-alkylated products in high yields. organic-chemistry.orgorganic-chemistry.org This provides a valuable alternative to the use of alkyl halides for the alkylation step. organic-chemistry.org

Table 2: Representative Alkylation Reactions of Lithiated Dithianes

| Lithiated Dithiane | Electrophile Type | Product Type (before hydrolysis) | Reference |

|---|---|---|---|

| 2-Lithio-1,3-dithiane | Primary Alkyl Halide | 2-Alkyl-1,3-dithiane | youtube.com |

The reaction of the 2-lithio-1,3-dithiane anion with carbonyl electrophiles, such as aldehydes and ketones, is a cornerstone of its synthetic utility. nih.govresearchgate.net This nucleophilic addition leads to the formation of a new carbon-carbon bond and a hydroxyl group on the adjacent carbon.

The process involves the addition of the lithiated dithiane to the electrophilic carbon of the aldehyde or ketone, which, after an aqueous workup, yields a β-hydroxy dithiane adduct. uib.no The key step is the subsequent hydrolysis of the dithiane protecting group. This deprotection, often carried out using reagents like mercury(II) chloride, reveals the masked carbonyl functionality. nih.gov The final product of this two-step sequence is an α-hydroxy ketone, a valuable structural motif that is not readily accessible through traditional aldol-type reactions. jk-sci.comwikipedia.orgrsc.org

Reaction Sequence: Synthesis of an α-Hydroxy Ketone

Deprotonation: this compound + n-BuLi → 2-Lithio-2-(4-methoxyphenyl)-1,3-dithiane

Nucleophilic Addition: Lithiated dithiane + Aldehyde/Ketone → β-Hydroxy dithiane adduct

Hydrolysis: β-Hydroxy dithiane adduct → α-Hydroxy ketone

This powerful transformation highlights the synthetic potential of this compound as a masked acyl anion for the construction of complex functionalized molecules. nih.govresearchgate.net

Reactions with Epoxides and Acid Derivatives

The lithiated form of this compound, generated by treatment with a strong base like n-butyllithium, serves as a potent nucleophile. This acyl anion equivalent readily participates in ring-opening reactions with epoxides. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic carbon of the dithiane attacks one of the electrophilic carbons of the epoxide ring, leading to its opening. transformationtutoring.com This process results in the formation of a β-hydroxy thioacetal. The regioselectivity of the attack depends on the substitution pattern of the epoxide; for asymmetrically substituted epoxides, the attack generally occurs at the less sterically hindered carbon atom under basic or neutral conditions. transformationtutoring.com Under acidic conditions, the nucleophile tends to attack the most substituted carbon. transformationtutoring.com

Similarly, the lithiated dithiane can react with various acid derivatives, such as esters and acid chlorides. These reactions provide a direct route to the synthesis of ketones. For instance, the reaction with an ester, like ethyl 2,2-dimethylpropanoate, results in the formation of a 2-acyl-1,3-dithiane derivative. orgsyn.org This transformation is pivotal as it allows for the construction of complex carbonyl compounds that might be otherwise difficult to access.

| Electrophile Type | General Product Structure | Significance |

|---|---|---|

| Epoxide | β-Hydroxy thioacetal | Forms a new C-C bond and introduces a hydroxyl group. |

| Ester | 2-Acyl-1,3-dithiane | Provides a direct route to ketones upon deprotection. |

| Acid Chloride | 2-Acyl-1,3-dithiane | Offers an efficient method for ketone synthesis. |

Cross-Coupling Reactions with Aryl Bromides

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. In this context, this compound, after lithiation, can act as a nucleophilic coupling partner in reactions with aryl bromides. These reactions, often named after their developers (e.g., Suzuki, Stille, Hiyama), typically employ a palladium catalyst and a suitable ligand to facilitate the coupling process.

For instance, the palladium-catalyzed arylation of this compound with aryl bromides, such as 4-bromoanisole (B123540) or 4-chlorobromobenzene, has been demonstrated. These reactions lead to the formation of 2-aryl-2-(4-methoxyphenyl)-1,3-dithianes. The choice of catalyst system, including the palladium source (e.g., [PdCl(allyl)]2, Pd(OAc)2) and ligand (e.g., NiXantphos), is crucial for achieving high yields and accommodating a range of functional groups on the aryl bromide. Both electron-rich and electron-deficient aryl bromides are generally compatible with these coupling conditions. nih.gov The subsequent deprotection of the dithiane moiety provides access to diaryl ketones.

| Aryl Bromide | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Bromoanisole | [PdCl(allyl)]₂, NiXantphos | 2,2-Bis(4-methoxyphenyl)-1,3-dithiane | 80% |

| 4-Chlorobromobenzene | Pd(OAc)₂, LiN(SiMe₃)₂ | 2-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,3-dithiane | 76% |

Reactivity with Propargyl Carbonyl Compounds and Conjugate Systems

The nucleophilic nature of lithiated this compound extends to its reactions with α,β-unsaturated carbonyl compounds, including propargyl systems, through a process known as conjugate addition or Michael addition. libretexts.org In this reaction, the dithiane anion adds to the β-carbon of the unsaturated system, a position made electrophilic through resonance with the carbonyl group. libretexts.org

Specifically, the reaction with propargyl carbonyl compounds can lead to the formation of β-ketodithianes. organic-chemistry.org This transformation is valuable for synthesizing 1,4-dicarbonyl compounds after deprotection. The 1,4-addition of lithiated dithianes to unsaturated amides has also been utilized in the synthesis of natural products. uwindsor.ca The choice of reaction conditions and the nature of the nucleophile can influence whether a 1,2- or 1,4-addition occurs. Weakly basic nucleophiles, such as the dithiane anion, generally favor the thermodynamically more stable 1,4-adduct. libretexts.org

Dethioacetalization Strategies and Carbonyl Regeneration

Oxidative Hydrolysis Methods (e.g., NCS, IBX, Selectfluor, Hydrogen Peroxide)

Oxidative hydrolysis is a common and effective strategy for dethioacetalization. This approach involves the oxidation of the sulfur atoms, which makes the C-S bonds more susceptible to cleavage by water.

N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS) are electrophilic halogenating agents that can activate the dithiane for hydrolysis. researchgate.net

o-Iodoxybenzoic acid (IBX) is a hypervalent iodine reagent that has been successfully used for the efficient hydrolysis of thioacetals to their corresponding carbonyl compounds under neutral conditions in water, often in the presence of β-cyclodextrin. organic-chemistry.orgorganic-chemistry.org This method is valued for its mildness.

Selectfluor® (F-TEDA-BF4) , primarily known as an electrophilic fluorinating agent, also functions as a powerful oxidant capable of mediating the cleavage of 1,3-dithianes. researchgate.netresearchgate.netnih.gov Its use can lead to improved yields in certain synthetic sequences. researchgate.net

Hydrogen Peroxide in combination with a catalytic amount of an acid, such as hydrobromic acid, provides an environmentally friendly method for the regeneration of carbonyl compounds from 1,3-dithianes. epa.gov This system is compatible with a variety of sensitive functional groups. epa.gov An iodine catalyst can also be used to activate hydrogen peroxide for this purpose. organic-chemistry.org

| Reagent | Key Features |

|---|---|

| NCS/NBS | Electrophilic halogenation activates the dithiane. researchgate.net |

| IBX | Mild, neutral conditions, often used with β-cyclodextrin in water. organic-chemistry.orgorganic-chemistry.org |

| Selectfluor® | Powerful oxidant, can improve yields. researchgate.netresearchgate.net |

| Hydrogen Peroxide | Eco-friendly, can be activated by catalytic acid or iodine. organic-chemistry.orgepa.gov |

Lewis Acid-Mediated Cleavage (e.g., Mercury(II) Salts, Silica-Sulfuric Acid)

Lewis acids can promote the cleavage of thioacetals by coordinating to the sulfur atoms, thereby facilitating hydrolysis.

Mercury(II) Salts , such as mercury(II) chloride (HgCl2), have historically been used for dithiane deprotection. However, due to the toxicity of mercury compounds, their use is now largely avoided in favor of greener alternatives. uobasrah.edu.iq

Silica-Sulfuric Acid (SSA) is a solid-supported acid that acts as an efficient and mild reagent for the deprotection of thioacetals. The use of SSA often involves the presence of an oxidizing agent like sodium nitrate (B79036) (NaNO3) to facilitate the reaction. organic-chemistry.org Polyphosphoric acid mixed with acetic acid is another acidic system that enables efficient deprotection without the need for toxic heavy metals. asianpubs.org

Reductive Desulfurization (e.g., Raney Nickel)

In contrast to regenerating the carbonyl group, reductive desulfurization completely removes the sulfur atoms and reduces the thioacetal to a methylene (-CH2-) group. This transformation is a powerful method for the deoxygenation of carbonyl compounds.

Raney Nickel , a finely divided, hydrogen-rich nickel catalyst, is the classic reagent for this purpose. chem-station.comorganicreactions.org The reaction involves the hydrogenolysis of the carbon-sulfur bonds. organicreactions.org It's important to note that the reactivity of Raney Nickel can vary depending on its preparation method. chem-station.com

Photochemical and Electrochemical Deprotection

The stability of the dithiane group necessitates specific, often harsh, conditions for its removal to regenerate the parent carbonyl. However, milder photochemical and electrochemical methods have been developed, offering alternatives to traditional reagents.

Photochemical Deprotection

Photochemical deprotection of 1,3-dithianes can be achieved under neutral conditions using photosensitizers. The mechanism typically involves a single electron transfer (SET) process. researchgate.net Studies on 2-aryl-1,3-dithianes have shown that a sensitizer, such as a 2,4,6-thiapyrylium cation, is excited by light (e.g., λ > 350 nm) and then abstracts an electron from the dithiane. researchgate.netconicet.gov.ar This generates a dithiane radical cation. acs.orgnih.gov

A key finding is that this radical cation can undergo a C–S bond cleavage to form a distonic radical cation, which is a species with separated charge and radical centers. acs.orgnih.gov For the deprotection to proceed to the carbonyl compound, molecular oxygen is essential. conicet.gov.ar The process does not appear to involve the direct reaction of the dithiane radical cation with water. nih.gov Instead, it is proposed that the superoxide (B77818) radical anion (O₂⁻), formed from molecular oxygen, drives the final steps of the deprotection reaction. conicet.gov.arnih.gov This is supported by the observation that the reaction is inhibited in the absence of oxygen or in the presence of superoxide scavengers like p-benzoquinone. conicet.gov.arnih.gov

Table 1: Conditions for Photochemical Deprotection of 2-Aryl-1,3-Dithianes

| Substrate | Sensitizer | Light Source | Solvent | Atmosphere | Key Finding | Ref. |

|---|---|---|---|---|---|---|

| 2-Phenyl-1,3-dithiane | 2,4,6-Triphenylthiapyrylium cation | > 350 nm | MeCN | Air | Molecular oxygen is essential for the reaction. | conicet.gov.ar |

| 2-Aryl-1,3-dithianes | Thiapyrylium | Photolysis | MeCN | Air | Deprotection proceeds via a superoxide anion-driven mechanism. | nih.gov |

Electrochemical Deprotection

Electrochemical methods provide a reagent-free approach to dithiane deprotection. Anodic oxidation can cleave the dithiane group under neutral conditions. For example, 2-(hydroxymethyl)-1,3-dithiane (Dim) esters, used as protecting groups for carboxylic and amino acids, can be efficiently deprotected via electrolysis in a divided cell. acs.org The mechanism is thought to involve the initial formation of a dithiane cation radical, which then fragments. acs.org

A general method for the electrochemical deprotection of various cyclic acetals, including dithioacetals, has been developed using lithium perchlorate (B79767) (LiClO₄) as both the electrolyte and the oxygen source for the regenerated carbonyl group. rsc.org This process demonstrates that a range of aromatic and aliphatic dithianes can be converted to their corresponding carbonyl compounds in yields from 55% to quantitative. rsc.org Indirect electrochemical oxidation, using a mediator like tris(p-tolyl)amine, can also effectively remove the 1,3-dithiane protecting group under very mild conditions. researchgate.net

Transition Metal-Catalyzed C–H Functionalization of Dithianes

Direct functionalization of C–H bonds is a powerful strategy in modern synthesis. The dithiane group has been employed as a directing group to facilitate such transformations at otherwise unreactive positions.

A significant advancement is the use of the dithiane moiety to direct the amidation of unactivated C(sp³)–H bonds. Research has demonstrated an oxidant-free, Rh(III)-catalyzed direct amidation of alkyl dithianes. nih.gov This reaction utilizes a CpRh(III) complex ([CpRh(MeCN)₃][(SbF₆)₂]) in combination with an essential amino-carboxylate additive (e.g., Fmoc-Pro-ONa) to generate protected 1,3-aminoaldehyde derivatives. nih.gov The reaction proceeds by activating a C–H bond on a methyl or methylene group alpha to the dithiane-substituted carbon.

The reaction is tolerant of various functional groups on both the dithiane and the dioxazolone, which serves as the amidation reagent. For instance, a phenyl-bearing dithiane was successfully amidated in a 47% yield. nih.gov The method also accommodates electron-withdrawing (e.g., trifluoromethyl, nitro) and electron-donating (e.g., benzodioxole) substituents on the aromatic ring of the dithiane partner. nih.gov

Table 2: Rh(III)-Catalyzed C(sp³)–H Amidation of Substituted Dithianes

| Dithiane Substrate (1) | Dioxazolone Reagent (2) | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| 2-Phenyl-2-methyl-1,3-dithiane | Phenylacetyl dioxazolone | 3p | 47 | nih.gov |

| 2-(4-(Trifluoromethyl)phenyl)-2-methyl-1,3-dithiane | Phenylacetyl dioxazolone | 3q | 51 | nih.gov |

| 2-(4-(Trifluoromethoxy)phenyl)-2-methyl-1,3-dithiane | Phenylacetyl dioxazolone | 3r | 49 | nih.gov |

| 2-(4-Nitrophenyl)-2-methyl-1,3-dithiane | Phenylacetyl dioxazolone | 3s | 55 | nih.gov |

| 2-(Benzo[d] nih.govacs.orgdioxol-5-yl)-2-methyl-1,3-dithiane | Phenylacetyl dioxazolone | 3t | 50 | nih.gov |

| 2,2-Dimethyl-1,3-dithiane | p-Fluoro-phenylacetyl dioxazolone | 3b | 74 | nih.gov |

Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radicals and forging new C-C bonds through C–H functionalization.

C–H Alkylation

Photoredox catalysis enables the generation of 1,3-dithiane radicals for subsequent C-C bond formation. In one approach, a dithiane-2-carboxylic acid, easily prepared from a commercial ester, undergoes photocatalytic decarboxylation using an iridium(III) phenyl-tetrazole complex as the catalyst. rsc.org The resulting 1,3-dithian-2-yl radical is nucleophilic and can participate in conjugate addition reactions with a wide array of Michael acceptors, including unsaturated ketones, esters, and amides. This reaction constitutes a formal photoredox-mediated addition of a masked methyl radical to electron-deficient alkenes, leading to functionalized dithiane products in high yields. rsc.org

C–H Heteroarylation

The direct α-heteroarylation of tertiary amines has been achieved using photoredox catalysis, establishing a precedent for coupling radical intermediates with heteroaromatic systems. nih.gov While direct heteroarylation of the C(sp³)–H bonds of the dithiane ring itself via photoredox catalysis is a developing area, the principles have been demonstrated in related systems. For example, the C–H arylation of various azoles has been accomplished through a dual copper/photoredox catalytic system, showcasing the feasibility of coupling C–H bonds with aryl partners under mild, light-induced conditions. rsc.org These methods highlight the potential for future applications in the direct C–H heteroarylation of the dithiane core, including that of this compound.

Applications of 2 4 Methoxyphenyl 1,3 Dithiane in Complex Chemical Synthesis

As a Masked Carbonyl Synthon in Retrosynthetic Planning

In the realm of retrosynthesis, 2-(4-methoxyphenyl)-1,3-dithiane is recognized as a powerful C1-synthon. researchgate.netresearchgate.net The protons at the C2 position of the 1,3-dithiane (B146892) ring are acidic and can be readily removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. askiitians.comyoutube.com This carbanion, stabilized by the adjacent sulfur atoms, acts as an acyl anion equivalent, a synthetic tool that allows for the formation of carbon-carbon bonds at a position that would typically be electrophilic. researchgate.netresearchgate.net This "umpolung" of reactivity is a cornerstone of modern synthetic strategy. researchgate.net

The general synthetic utility of 1,3-dithianes, including this compound, is well-established. researchgate.netresearchgate.net The lithiated dithiane can react with a variety of electrophiles, including alkyl halides, epoxides, and carbonyl compounds. slideshare.netuwindsor.ca Subsequent hydrolysis of the dithiane group, often using reagents like mercuric chloride, unmasks the carbonyl functionality, yielding the desired aldehyde or ketone. askiitians.comorganic-chemistry.org

The synthesis of substituted aldehydes and ketones using this compound follows a straightforward yet powerful protocol. youtube.com The process begins with the deprotonation of the dithiane at the C2 position to form the corresponding carbanion. youtube.com

For the synthesis of aldehydes, this carbanion is reacted with a primary alkyl halide. askiitians.comyoutube.com The resulting alkylated dithiane is then hydrolyzed to yield the target aldehyde. askiitians.com

To construct ketones, the dithiane can be sequentially alkylated twice. After the first alkylation, the remaining acidic proton at C2 is removed with another equivalent of a strong base, followed by reaction with a second alkyl halide. youtube.com Hydrolysis of the dialkylated dithiane then furnishes the desired ketone. askiitians.comyoutube.com This method provides a versatile route to a wide range of ketones. askiitians.com

A general scheme for the synthesis of aldehydes and ketones using a 1,3-dithiane is presented below:

| Target Compound | Reaction Sequence | Key Intermediates |

| Aldehyde (R-CHO) | 1. Deprotonation of 1,3-dithiane. 2. Alkylation with R-X. 3. Hydrolysis. | 2-Lithio-1,3-dithiane, 2-Alkyl-1,3-dithiane |

| Ketone (R-CO-R') | 1. Deprotonation of 1,3-dithiane. 2. Alkylation with R-X. 3. Deprotonation. 4. Alkylation with R'-X. 5. Hydrolysis. | 2-Lithio-1,3-dithiane, 2-Alkyl-1,3-dithiane, 2-Alkyl-2-lithio-1,3-dithiane, 2,2-Dialkyl-1,3-dithiane |

The utility of this compound extends to the synthesis of α-substituted carbonyl compounds. This is achieved by reacting the lithiated dithiane with an appropriate electrophile that introduces the desired α-substituent. For instance, reaction with an epoxide will result in a β-hydroxy dithiane, which upon hydrolysis yields a β-hydroxy carbonyl compound. uwindsor.ca This strategy has been employed in the synthesis of complex molecules where the introduction of functionality adjacent to a carbonyl group is required. researchgate.net

The synthesis of α-substituted carbonyl compounds often involves the reaction of an enamine with an alkylating or acylating agent, followed by hydrolysis. google.com The use of dithiane chemistry provides a complementary and powerful alternative to this classical approach.

Role in Total Synthesis of Natural Products

The strategic implementation of this compound and related dithiane linchpins has been pivotal in the total synthesis of numerous architecturally complex natural products. researchgate.net Its ability to serve as a robust acyl anion equivalent facilitates the coupling of intricate molecular fragments, a key step in many convergent synthetic strategies. researchgate.net

The application of dithiane chemistry has been instrumental in the synthesis of various alkaloids. For instance, in the total synthesis of the diterpenoid alkaloid arcutinidine, a strategy inspired by chemical network analysis was employed, which could potentially involve dithiane-based methodologies for key bond formations. escholarship.org While a direct example of this compound in the synthesis of Lycoplanine A was not found in the provided search results, the general utility of dithianes in alkaloid synthesis is well-documented. uwindsor.ca For example, the synthesis of various alkaloids such as supinidine, trachelanthanidine, and epilupinine has utilized dithiane-based strategies. uwindsor.ca These syntheses often rely on the nucleophilic character of lithiated dithianes to form crucial carbon-carbon bonds within the alkaloid framework. uwindsor.ca

The synthesis of polyketides, a class of natural products with diverse biological activities, has also benefited from the use of dithiane chemistry. In the enantioselective total synthesis of ambruticin (B1664839) J, a putative biosynthetic intermediate of the ambruticin family, a known dithiane was used as a key starting material. nih.gov The lithiated dithiane was condensed with an epoxide to form a key intermediate, which was then hydrolyzed to the corresponding ketoalcohol. nih.gov This demonstrates the strategic use of a dithiane as a linchpin to connect complex fragments in a convergent synthesis. nih.gov

Similarly, in approaches towards the synthesis of ambruticin S, a related polyketide, dithiane-based methods have been central. nih.gov The flexibility and modularity offered by these strategies are highly advantageous in the construction of such complex molecules. nih.gov

| Natural Product | Role of Dithiane | Key Reaction |

| Ambruticin J | Linchpin for fragment coupling | Condensation of a lithiated dithiane with an epoxide. nih.gov |

| Ambruticin S | Strategic fragment coupling | Dithiane-based methodologies for convergent synthesis. nih.gov |

The synthesis of terpenoids, a large and diverse class of natural products, has also seen the successful application of dithiane-based strategies. The ability to construct complex carbon skeletons by coupling smaller, functionalized building blocks makes dithianes an attractive tool for terpenoid synthesis. researchgate.net The general principles of using dithianes as acyl anion equivalents are readily adaptable to the specific challenges posed by the intricate stereochemistry and ring systems often found in terpenoids. researchgate.net

Formation of Diverse Organic Frameworks and Building Blocks

The strategic incorporation of the this compound unit into various synthetic pathways has enabled the efficient construction of intricate molecular structures, including heterocyclic systems, diaryl ketones, diarylalkanes, and bicyclo[1.1.1]pentane analogues.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound and its derivatives have proven to be valuable precursors for a range of heterocyclic systems.

Pyridines: The synthesis of highly substituted pyridine (B92270) derivatives can be achieved through a one-pot C-H alkenylation/electrocyclization/aromatization sequence starting from α,β-unsaturated N-benzyl aldimines and ketimines. nih.gov While traditional methods often yield mixtures of isomers, this approach allows for the selective preparation of non-symmetrically substituted pyridines. nih.gov The development of novel phosphine (B1218219) ligands has broadened the scope of this transformation. nih.gov The process involves the formation of a dihydropyridine (B1217469) intermediate which is then oxidized to the corresponding pyridine. osti.gov

Pyrazoles: A regioselective synthesis of pyrazoles has been developed via a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones. acs.org This method provides access to various substituted pyrazoles, including those bearing the 2-(1,3-dithian-2-yl) moiety. For instance, the reaction can yield products like 3-(1,3-Dithian-2-yl)-1-(4-methoxyphenyl)-4-phenyl-1H-pyrazole and 3-(1,3-Dithian-2-yl)-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazole. acs.org Furthermore, pyrazole (B372694) derivatives can be synthesized from chalcones and hydrazine (B178648) hydrate (B1144303) through a dehydration and cyclization process. researchgate.net Other synthetic routes involve the Vilsmeier-Haack reaction of hydrazones to produce pyrazole-4-carbaldehydes, which can be further functionalized. mdpi.com

Thiophenes: 2,3-Disubstituted thiophenes can be synthesized from ketoalkynes and 2,5-dihydroxy-1,4-dithiane. metu.edu.tr This two-step methodology involves the initial preparation of ketoalkynes via Sonogashira coupling, followed by their reaction with the dithiane derivative to yield the desired thiophenes in good to excellent yields. metu.edu.tr Another approach involves the synthesis of 2-amino-4-arylthiophene-3-carbonitriles, which are versatile intermediates for further transformations. sciforum.net For example, 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (B1284750) has been synthesized and characterized. sciforum.net

Thiadiazoles: 1,3,4-Thiadiazole derivatives can be synthesized through the cyclization of thiosemicarbazides in the presence of a strong acid like concentrated sulfuric acid. nih.gov This method has been used to prepare 1,3,4-thiadiazoles with a 3-methoxyphenyl (B12655295) moiety. nih.gov Additionally, 5-aryl-1,3,4-thiadiazole-2-amine derivatives can be synthesized from aromatic carboxylic acids and thiosemicarbazide (B42300) using phosphorus oxychloride. mdpi.com Novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine have also been synthesized and characterized. researchgate.net

Table 1: Examples of Heterocyclic Compounds Synthesized Using Dithiane Derivatives

| Heterocycle | Synthetic Precursor(s) | Key Reaction Type | Reference |

|---|---|---|---|

| Pyridines | α,β-Unsaturated N-benzyl aldimines/ketimines and alkynes | C-H Alkenylation/Electrocyclization/Aromatization | nih.gov |

| Pyrazoles | 2-Alkynyl-1,3-dithianes and sydnones | [3+2] Cycloaddition | acs.org |

| Thiophenes | Ketoalkynes and 2,5-dihydroxy-1,4-dithiane | Condensation/Dehydration | metu.edu.tr |

| Thiadiazoles | Thiosemicarbazides | Cyclization | nih.gov |

The dithiane functionality serves as a versatile masked carbonyl group, enabling the synthesis of diaryl ketones and related structures. The deprotection of the dithiane to reveal the ketone is a key step in these synthetic sequences. 2-Aryl-1,3-dithianes can be deprotonated and used as nucleophiles in various reactions. nih.gov For instance, the lithiated dithiane can undergo conjugate addition to enones. researchgate.net The resulting dithiane-containing adduct can then be deprotected to afford the corresponding ketone. nih.govresearchgate.net Polyphosphoric acid can be used for the deprotection of 1,3-dithianes to yield the corresponding aldehydes or ketones. asianpubs.org The reaction of 1,3-dithiane with butyllithium (B86547) followed by treatment with an alkyl halide and subsequent hydrolysis provides a route to aldehydes and ketones. youtube.com

Bicyclo[1.1.1]pentanes (BCPs) are recognized as important bioisosteres for aromatic rings in medicinal chemistry. nih.gov The synthesis of BCP-containing dithianes provides a pathway to BCP analogues of diarylketones. nih.gov A general method involves the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane, which proceeds via a two-electron pathway to furnish BCP-substituted dithianes. nih.gov These BCP dithianes can then be readily deprotected to the corresponding ketones. nih.gov This methodology has been shown to tolerate a variety of heterocyclic derivatives. nih.gov Other approaches to BCPs involve the use of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) as a stable precursor. chemrxiv.orgchemrxiv.org

Table 2: Synthesis of BCP Analogues from 2-Aryl-1,3-dithianes

| Reactant 1 | Reactant 2 | Product | Key Feature | Reference |

|---|---|---|---|---|

| 2-Aryl-1,3-dithianes | [1.1.1]Propellane | BCP-containing dithianes | Provides access to BCP analogues of diarylketones upon deprotection. | nih.gov |

Stereoselective Synthesis Methodologies

The development of stereoselective reactions is crucial for the synthesis of chiral molecules with defined three-dimensional structures. This compound and its derivatives have been employed in various stereoselective transformations.

The conjugate addition of nucleophiles to electron-deficient alkenes such as nitroalkenes and enones is a powerful carbon-carbon bond-forming reaction. The asymmetric version of this reaction allows for the creation of new stereocenters with high enantioselectivity. The conjugate addition of a lithiated dithiane to a 2-furanone has been utilized in the synthesis of natural products. researchgate.net While direct asymmetric Michael additions of thioether-based donors to nitroalkenes remain a developing area, organocatalytic approaches have shown promise. nih.gov

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. An efficient organocatalytic methodology has been developed for the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes. scispace.com This reaction, catalyzed by a chiral amine-thiourea bifunctional organocatalyst, yields γ-nitro-β-aryl-α-keto esters with high enantiomeric excess. scispace.com These products are versatile intermediates for further synthetic transformations. scispace.com

Control of Diastereoselectivity in Dithiane-Mediated Reactions

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the construction of complex molecules with multiple stereocenters. In reactions involving the 2-lithio derivative of this compound, the formation of a new carbon-carbon bond often generates a new chiral center. When the electrophilic partner in the reaction is also chiral, the product can exist as a mixture of diastereomers. The ability to control the stereochemical outcome of these reactions—to favor the formation of one diastereomer over another—is known as diastereoselectivity. High diastereoselectivity is often achieved through substrate control, where the inherent chirality of the reacting molecules dictates the stereochemical course of the reaction.

The addition of lithiated 2-aryl-1,3-dithianes, such as the anion of this compound, to chiral aldehydes and other carbonyl compounds is a powerful method for creating new stereocenters in a controlled manner. The existing stereocenters in the chiral electrophile create a stereochemically biased environment, favoring the approach of the nucleophilic dithiane anion from one direction over the other. This facial selectivity is often rationalized by models of asymmetric induction, such as Cram's rule and its modifications, which consider the steric and electronic influences of the substituents adjacent to the carbonyl group.

For instance, research into the synthesis of natural products has demonstrated that the addition of 2-lithio-1,3-dithiane derivatives to complex, chiral aldehydes can proceed with significant levels of diastereoselectivity. While specific data for the 2-(4-methoxyphenyl) derivative is not always detailed, the behavior of closely related 2-aryl-1,3-dithianes provides a strong indication of its synthetic potential. The reaction of the anion of 1,3-dithiane with a chiral aldehyde derived from D-glucose, for example, resulted in a diastereomeric mixture of alcohol products with a ratio of 4.6:1, favoring the Cram adduct. acs.org In other cases, such as the reaction with a protected mannofuranose derivative, the addition can be almost completely stereoselective, yielding predominantly a single diastereomer. acs.org

These findings highlight a general principle: the complex steric and electronic environment of a chiral aldehyde can effectively guide the incoming nucleophile to one face of the carbonyl, resulting in a high degree of diastereocontrol. The precise diastereomeric ratio is sensitive to the structure of the aldehyde, the reaction conditions (such as temperature and solvent), and the nature of the dithiane substituent.

The table below summarizes illustrative examples of diastereoselective additions of 2-lithio-1,3-dithiane derivatives to chiral aldehydes, which are representative of the reactivity expected for this compound.

| Electrophile (Chiral Aldehyde) | Dithiane Derivative | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| D-Glucose-derived aldehyde | 2-Lithio-1,3-dithiane | 4.6:1 | 86% | acs.org |

| 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose | 2-Lithio-1,3-dithiane | Highly stereoselective | - | acs.org |

| Optically active butenolide | 2-Lithio-1,3-dithiane (aryl-stabilized) | Stereoselective | ~100% | uwindsor.ca |

Another strategy for controlling diastereoselectivity is reagent control, where a chiral auxiliary is attached to the dithiane itself. For example, the oxidation of a 2-substituted-1,3-dithiane to a chiral 1,3-dithiane 1-oxide can allow for highly diastereoselective alkylation reactions. cardiff.ac.uk The sulfoxide (B87167) group, being a powerful chiral director, effectively blocks one face of the dithiane anion, leading to the approach of the electrophile from the less hindered side. cardiff.ac.uk While this approach modifies the parent dithiane, it underscores the versatility of the dithiane framework in stereocontrolled synthesis.

Mechanistic Insights and Theoretical Investigations

Detailed Reaction Mechanisms of Dithiane Transformations

The synthetic versatility of 2-(4-methoxyphenyl)-1,3-dithiane stems from three primary transformations: deprotonation to form a nucleophilic anion, subsequent carbon-carbon bond formation, and the final deprotection (dethioacetalization) to unmask the carbonyl functionality.

Pathways for Deprotonation and Electrophilic Quenching

The foundational step in the umpolung reactivity of this compound is the deprotonation at the C2 position. wikipedia.orgjk-sci.com This process, central to the renowned Corey-Seebach reaction, involves the abstraction of the C2 proton by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). jk-sci.comorganic-chemistry.org The C2 proton is significantly more acidic (pKa ≈ 31 in DMSO for 2-phenyl-1,3-dithiane) compared to typical methylene (B1212753) protons, a property attributed to the stabilization of the resulting carbanion. organic-chemistry.orgbrynmawr.eduyoutube.com

The mechanism proceeds via a straightforward acid-base reaction where n-BuLi removes the C2 proton, generating a 2-lithio-1,3-dithiane intermediate. youtube.comquimicaorganica.org The stability of this nucleophilic carbanion is not due to d-orbital participation, but rather the high polarizability of the adjacent sulfur atoms and the relatively long carbon-sulfur bonds which help to delocalize the negative charge. organic-chemistry.orgyoutube.com

Once formed, this potent nucleophile, which acts as a masked acyl anion, readily attacks a wide range of electrophiles in a process known as electrophilic quenching. wikipedia.orgorganic-chemistry.org This step allows for the formation of a new carbon-carbon bond. Common electrophiles include alkyl halides, epoxides, aldehydes, ketones, and esters. wikipedia.orgjk-sci.com The reaction with electrophiles like primary alkyl halides generally proceeds through an S_N2-type mechanism. youtube.com

Key Steps in Deprotonation and Quenching:

Proton Abstraction: A strong base (n-BuLi) removes the acidic C2 proton of the dithiane. youtube.com

Anion Formation: A stabilized 2-lithio-1,3-dithiane carbanion is formed. quimicaorganica.org

Nucleophilic Attack: The dithiane anion attacks an electrophile (E+), forming a new C-E bond at the C2 position. jk-sci.com

Mechanism of C-C Bond Formation in Cross-Coupling and Alkylation

The formation of new carbon-carbon bonds using the this compound anion can be achieved through two primary mechanistic routes: classical alkylation and transition-metal-catalyzed cross-coupling.

Alkylation: The reaction of 2-lithio-1,3-dithiane derivatives with alkyl halides or sulfonates is a cornerstone of their synthetic utility. organic-chemistry.org The mechanism is a direct nucleophilic substitution (S_N2), where the dithianyl anion displaces a leaving group (e.g., bromide, iodide, or tosylate) from the electrophile. youtube.comorganic-chemistry.org This approach is highly effective for primary alkyl halides and arenesulfonates, providing 2-alkylated dithianes in high yields. organic-chemistry.orgorganic-chemistry.org

Cross-Coupling: More recently, 2-aryl-1,3-dithianes have been employed as transmetalation reagents in palladium-catalyzed cross-coupling reactions. brynmawr.edu This methodology allows for the formation of 2,2-diaryl-1,3-dithianes from the coupling of a 2-aryl-1,3-dithiane with an aryl bromide. The proposed catalytic cycle involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl bromide (Ar-Br) bond to form a Pd(II) intermediate. youtube.com

Deprotonation/Transmetalation: In the presence of a strong base like potassium tert-butoxide (KOtBu), the 2-aryl-1,3-dithiane is deprotonated. The resulting anion then acts as the transmetalating agent, transferring the dithianyl group to the palladium center and displacing the bromide. It is hypothesized that pre-coordination of a sulfur atom to the palladium center increases the C2 proton's acidity, facilitating this step. brynmawr.edu

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the 2,2-diaryl-1,3-dithiane product and regenerate the Pd(0) catalyst. youtube.com

This cross-coupling pathway is sensitive to electronic effects; strong electron-withdrawing groups on either coupling partner can inhibit the reaction. brynmawr.edu

| Coupling Type | Electrophile | Key Mechanistic Step | Catalyst |

| Alkylation | Alkyl Halide (R-X), Arenesulfonate (R-OTs) | S_N2 Nucleophilic Substitution | None |

| Cross-Coupling | Aryl Bromide (Ar-Br) | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(OAc)₂ / NiXantphos |

Mechanistic Nuances of Dethioacetalization

The final step to reveal the carbonyl group is dethioacetalization, or deprotection. This transformation can be challenging due to the stability of the dithiane ring. organic-chemistry.org Various methods have been developed, each with distinct mechanistic features, often involving oxidative or acid-catalyzed pathways.

Oxidative Methods: Reagents like those containing hypervalent iodine (e.g., iodosylbenzene, PhIO) are commonly used. wikipedia.org Mechanistic studies on photolytic deprotection using sensitizers suggest a pathway initiated by a single-electron transfer (SET) from the dithiane to the excited sensitizer. conicet.gov.arresearchgate.net This forms a dithiane radical cation, which can fragment unimolecularly via C-S bond cleavage to create a distonic radical cation. conicet.gov.arresearchgate.net This intermediate then reacts with molecular oxygen (O₂), ultimately leading to the carbonyl product. conicet.gov.ar The involvement of the superoxide (B77818) radical anion (O₂⁻) has been proposed as the key species driving the deprotection in certain systems. conicet.gov.arresearchgate.net

A plausible general mechanism for oxidative dethioacetalization is:

Oxidation: The dithiane is oxidized (e.g., by an SET process or reaction with a hypervalent iodine reagent) to an electrophilic intermediate, such as a radical cation or a sulfonium (B1226848) species.

Nucleophilic Attack: A nucleophile, often water or a species derived from the oxidant, attacks the electrophilic C2 carbon.

Fragmentation/Hydrolysis: A series of steps leads to the collapse of the intermediate, cleaving the C-S bonds and releasing the final carbonyl compound and 1,3-propanedithiol (B87085) or its oxidized derivatives.

Acid-Catalyzed Methods: While dithianes are generally stable to acid, deprotection can be achieved under specific acidic conditions. For example, a mixture of polyphosphoric acid (PPA) and acetic acid has been shown to effectively deprotect dithianes. asianpubs.org The exact mechanism is still under investigation, but it is believed to involve an interaction between PPA and acetic acid that generates a highly active species which promotes the hydrolysis of the thioacetal. asianpubs.org

Computational Chemistry Approaches (DFT Studies)

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex electronic structures and reaction pathways associated with this compound and related compounds.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations have provided significant insights into the fundamental properties of the 1,3-dithiane (B146892) ring system. Studies have focused on conformational analysis, showing that the chair conformation is the most stable. acs.org Computational analysis, including Natural Bond Orbital (NBO) analysis, has been used to investigate the stereoelectronic effects that govern reactivity. acs.orgresearchgate.net

For instance, DFT studies reveal that hyperconjugative interactions, such as the interaction between the lone pairs on the sulfur atoms (LP_S) and the antibonding orbital of an axial C-H bond (σ*_C-Hax), lead to a lengthening of that axial C-H bond. acs.org This electronic effect contributes to the enhanced acidity of the axial C2 proton compared to the equatorial one. researchgate.net DFT calculations can also predict electronic properties like charge distribution and orbital energies (HOMO/LUMO), which are crucial for understanding the nucleophilicity of the dithianyl anion and the electrophilicity of the protonated dithiane. mdpi.com DFT studies have supported mechanisms involving the autoxidation of 2-lithio-1,3-dithianes, showing the process to be highly favorable thermodynamically. acs.org

| Computational Method | Insight Provided | Reference |

| DFT/NBO Analysis | Elucidation of stereoelectronic effects (e.g., hyperconjugation) influencing C-H bond lengths and acidity. | acs.org |

| DFT Calculations | Prediction of stable conformations (e.g., chair vs. twist). | acs.org |

| DFT Calculations | Support for proposed reaction mechanisms, such as autoxidative condensation. | acs.org |

| DFT Calculations | Forecasting electronic properties (charge distribution, orbital interactions) to predict reactivity. | mdpi.com |

Transition State Characterization and Reaction Pathway Elucidation

One of the most powerful applications of DFT is the ability to map entire reaction energy profiles, including the characterization of transition states. youtube.commdpi.com By calculating the geometries and energies of reactants, intermediates, transition states, and products, researchers can determine activation energy barriers and reaction thermodynamics, providing a detailed, quantitative picture of the reaction mechanism. beilstein-journals.orgnih.gov

For dithiane chemistry, DFT calculations have been used to:

Verify Intermediates: Confirm the structure and stability of proposed intermediates like radical cations and distonic radical cations in deprotection pathways. conicet.gov.ar

Determine Rate-Determining Steps: Identify the step with the highest activation energy in a multi-step sequence, such as in palladium-catalyzed cross-coupling cycles. beilstein-journals.org

Compare Competing Pathways: Evaluate the energetic feasibility of different proposed mechanisms. For example, DFT studies supported a unimolecular fragmentation of the dithiane radical cation over pathways involving direct attack by water or oxygen. researchgate.net

These computational investigations provide a molecular-level understanding that complements experimental observations, allowing for the refinement of mechanistic hypotheses and the rational design of new synthetic methods. utrgv.eduscielo.br

Evaluation of Stereoelectronic Effects and Conformational Preferences

The conformational and stereoelectronic properties of this compound are critical to understanding its reactivity and stability. The 1,3-dithiane ring typically adopts a chair conformation to minimize steric strain. For the 2-substituted dithiane, the substituent—in this case, the 4-methoxyphenyl (B3050149) group—can occupy either an axial or an equatorial position.

The conformational preference is dictated by a balance of steric and stereoelectronic effects. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. The 4-methoxyphenyl group is sterically demanding, which strongly favors the equatorial conformation.

Beyond simple sterics, stereoelectronic interactions play a significant role. One key factor is the anomeric effect, which in this context involves the interaction between the lone pairs of the sulfur atoms and the antibonding orbital (σ*) of the C-C bond connecting the dithiane ring to the aryl group. Additionally, stabilizing interactions can occur between the π-system of the aromatic ring and the lone pairs of the sulfur atoms. These interactions are enhanced by the presence of the electron-donating para-methoxy group on the phenyl ring. This group increases the electron density of the aromatic π-system, strengthening its interaction with the sulfur atoms.

Table 1: Conformational Preferences in Substituted Six-Membered Rings

| Ring System | Substituent | A-value (kcal/mol) | Preferred Position |

| Cyclohexane (B81311) | -CH₃ | 1.7 | Equatorial |

| Cyclohexane | -C₆H₅ | ~3.0 | Equatorial |

| 1,3-Dithiane | -CH₃ | 1.8-2.1 | Equatorial |

| 1,3-Dithiane | -C₆H₄OCH₃ | >3.0 (Estimated) | Equatorial |

Note: The A-value represents the energy difference (ΔG°) between the axial and equatorial conformers. A positive value indicates a preference for the equatorial position. The value for the 4-methoxyphenyl group is an estimation based on the phenyl group and the electronic contribution of the methoxy (B1213986) substituent.

Spectroscopic Probes for Reaction Intermediates (e.g., NMR, Mass Spectrometry)

The elucidation of reaction mechanisms for this compound often requires the detection and characterization of transient intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

A key reaction of 2-substituted 1,3-dithianes involves the deprotonation of the C2-proton to form a carbanion, which is a potent nucleophile. This lithiated intermediate is central to the synthetic utility of dithianes as acyl anion equivalents. Low-temperature ¹H and ¹³C NMR spectroscopy can be used to observe the formation of this intermediate. The disappearance of the C2-H proton signal and significant shifts in the adjacent carbon signals in the NMR spectrum would provide direct evidence for its formation.

In reactions involving electrophiles, such as alkylation or addition to carbonyls, the reaction progress and the formation of tetrahedral intermediates can be monitored. For instance, in aminolysis reactions of related thionocarbonates, a proposed mechanism involves a zwitterionic tetrahedral intermediate (T+/-). nih.gov While the direct observation of such short-lived species is challenging, their existence is inferred from kinetic data and trapping experiments, with the products being analyzed by NMR and MS. nih.gov

Mass spectrometry, particularly when coupled with gas or liquid chromatography (GC-MS or LC-MS), is crucial for identifying reaction products and inferring the structure of intermediates. In studies of reactions involving related 1,3-dithiane oxides with organoboranes, GC-MS was used to identify the final products, such as ketones and alcohols. cardiff.ac.uk The fragmentation patterns observed in the mass spectra of these products provide structural information that helps to reconstruct the reaction pathway and the nature of the intermediates involved. cardiff.ac.uk For example, the reaction of a lithiated dithiane with an electrophile followed by quenching and analysis by MS would confirm the mass of the newly formed C-C bond, thereby verifying the role of the dithiane carbanion intermediate.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative insight into the factors that control the speed of reactions involving this compound. The rates of its reactions are primarily determined by the nature of the reactants, the solvent, and the temperature.

A fundamental reaction is the initial deprotonation at the C2 position to form the dithianyl anion. The rate of this proton abstraction depends on the acidity of the C2-proton and the strength of the base used (e.g., n-butyllithium). The presence of the two sulfur atoms stabilizes the resulting carbanion, making this proton significantly more acidic than a typical benzylic proton.

In subsequent reactions of the dithianyl anion, the rate is influenced by the electrophilicity of the reaction partner and steric hindrance. For reactions of 2-aryl-1,3-dithianes, the electronic nature of the aryl substituent plays a critical role. Kinetic studies on the aminolysis of similar aryl thionocarbonates have shown that electron-withdrawing substituents on the phenyl ring increase the reaction rate. nih.gov Conversely, the 4-methoxy group in this compound is electron-donating. This property increases the electron density on the dithiane carbanion, enhancing its nucleophilicity and potentially increasing the rate of reaction with electrophiles. However, in reactions where the dithiane itself is the electrophile (e.g., after an oxidative activation step), this electron-donating group would decrease the rate of nucleophilic attack.

For example, in the oxidative cleavage of 2-aryl-1,3-dithianes using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), the reaction is faster for dithianes bearing electron-donating groups, such as the methoxy group. rsc.org This suggests that the rate-determining step involves the formation of a cation-like intermediate that is stabilized by the electron-donating substituent.

Table 2: Influence of Substituents on Reaction Rates of Aryl-Substituted Compounds

| Reactant Type | Substituent on Aryl Ring | Effect on Electron Density | Expected Effect on Reaction Rate (Nucleophilic Dithiane Anion) | Expected Effect on Reaction Rate (Electrophilic Dithiane) |

| Aryl Thionocarbonate nih.gov | -CN (electron-withdrawing) | Decrease | Decrease | Increase |

| 2-Aryl-1,3-dithiane | -OCH₃ (electron-donating) | Increase | Increase | Decrease |

| Aryl Thionocarbonate nih.gov | -Cl (electron-withdrawing) | Decrease | Decrease | Increase |

This table illustrates the general principle that the electronic nature of the substituent on the phenyl ring is a key determinant of the reaction rate, with its specific effect depending on the nature of the reaction mechanism.

Advanced Methodologies and Future Research Directions

Catalyst Design and Development for Dithiane-Mediated Reactions

The strategic design of catalysts is central to enhancing the efficiency and selectivity of reactions involving 2-(4-methoxyphenyl)-1,3-dithiane. Innovations in Lewis acid catalysis, transition metal-mediated C–H activation, and the burgeoning fields of organocatalysis and biocatalysis are expanding the synthetic toolbox for chemists.

Novel Lewis Acid Catalysts for Thioacetalization

The formation of the 1,3-dithiane (B146892) ring, a cornerstone of its chemistry, is typically achieved through the thioacetalization of an aldehyde, in this case, 4-methoxybenzaldehyde (B44291), with 1,3-propanedithiol (B87085). This reaction is generally catalyzed by Brønsted or Lewis acids. organic-chemistry.org The development of novel Lewis acid catalysts is focused on improving reaction rates, yields, and chemoselectivity, particularly in complex molecular settings.

Recent research has highlighted the efficacy of various Lewis acids in promoting thioacetalization. For instance, yttrium triflate has been demonstrated as an efficient catalyst for the chemoselective protection of aldehydes. organic-chemistry.org Similarly, hafnium trifluoromethanesulfonate (B1224126) has been used for the conversion of a wide range of carbonyl compounds to their thioacetal derivatives under mild conditions, tolerating sensitive functional groups. organic-chemistry.org Praseodymium triflate also serves as an efficient and recyclable catalyst for this transformation. organic-chemistry.org The use of perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) has been reported as a highly efficient and reusable catalyst for 1,3-dithiane formation, notably under solvent-free conditions at room temperature. organic-chemistry.org

A key advantage of many modern Lewis acid catalysts is their stability and reusability, which aligns with the principles of green chemistry. The drive towards milder reaction conditions and the ability to perform these transformations with high chemoselectivity are significant advancements in the field.

Table 1: Selected Novel Lewis Acid Catalysts for Thioacetalization

| Catalyst | Key Features | Reference |

| Yttrium triflate | Efficient, chemoselective for aldehydes. | organic-chemistry.org |

| Hafnium trifluoromethanesulfonate | Mild conditions, tolerates sensitive functional groups. | organic-chemistry.org |

| Praseodymium triflate | Efficient, recyclable. | organic-chemistry.org |

| Perchloric acid on silica gel (HClO₄-SiO₂) | Highly efficient, reusable, solvent-free conditions. | organic-chemistry.org |

| Copper bis(dodecyl sulfate) [Cu(DS)₂] | Efficient and reusable in water at room temperature. | organic-chemistry.org |

| Iron catalyst | Catalytic dithioacetalization using 2-chloro-1,3-dithiane (B1253039). | organic-chemistry.org |

Transition Metal Catalysis for C–H Activation and Cross-Coupling

Transition metal-catalyzed reactions represent a powerful strategy for the direct functionalization of C–H bonds, offering a more atom-economical approach compared to traditional methods that often require pre-functionalized substrates. While direct C–H activation on the dithiane ring itself is a complex challenge, the application of these methods to the methoxyphenyl group of this compound or its derivatives opens up avenues for novel molecular architectures.

The field of transition metal-catalyzed C–H activation is rapidly evolving, with a focus on achieving high levels of diastereoselectivity and enantioselectivity. rsc.orgpsu.edu These reactions often employ directing groups to control the site of C–H bond cleavage. youtube.com For a molecule like this compound, the methoxy (B1213986) group or the dithiane moiety could potentially serve as directing groups to guide the metal catalyst to a specific C–H bond on the aromatic ring.

Furthermore, cross-coupling reactions, a cornerstone of modern organic synthesis, provide a versatile platform for forming new carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com Following a C–H activation event to generate an organometallic intermediate, this species can participate in a cross-coupling reaction with a suitable partner, such as an alkyl halide. nih.gov The development of nickel-catalyzed cross-coupling processes, for instance, has shown promise in forming sp³-sp³ bonds, which is a historically challenging transformation. nih.gov The synergistic merger of photoredox catalysis with transition metal catalysis is another exciting frontier, enabling novel transformations under mild conditions. nih.gov

While specific examples of transition metal-catalyzed C–H activation directly on this compound are not extensively documented, the general principles of these powerful reactions suggest significant potential for future applications in derivatizing this compound.

Organocatalysis and Biocatalysis in Dithiane Chemistry

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis alongside metal catalysis and biocatalysis. nih.gov A key advantage of organocatalysis is the ability to perform asymmetric transformations, leading to the synthesis of chiral molecules with high enantioselectivity. nih.govyoutube.com In the context of dithiane chemistry, organocatalysts could be employed in reactions involving the functionalization of the dithiane core or the pendant methoxyphenyl group. For example, chiral phosphoric acids have been successfully used in asymmetric cycloadditions involving related vinylindole structures. nih.gov